Butyl 4-(prop-2-en-1-yloxy)benzoate
Description
Butyl 4-(prop-2-en-1-yloxy)benzoate is a benzoic acid derivative esterified with a butyl group and substituted at the para position with a propenyloxy (allyloxy) moiety. This structure combines the aromatic benzoate core with an unsaturated allyl ether group, imparting unique reactivity and physicochemical properties.
Properties
CAS No. |
6967-52-8 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
butyl 4-prop-2-enoxybenzoate |
InChI |
InChI=1S/C14H18O3/c1-3-5-11-17-14(15)12-6-8-13(9-7-12)16-10-4-2/h4,6-9H,2-3,5,10-11H2,1H3 |
InChI Key |
RRRJOICOZVSNNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OCC=C |
Origin of Product |
United States |
Chemical Reactions Analysis
NSC 68338 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC 68338 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its use in biological assays.
Medicine: It is investigated for its potential therapeutic effects and its use in drug development.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of NSC 68338 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between Butyl 4-(prop-2-en-1-yloxy)benzoate and analogous compounds:
Physicochemical Properties
Reactivity and Degradation Pathways
- Photodegradation: Butyl benzoate undergoes hydrolysis and oxidation to form benzoic acid and p-benzoquinone under UV/TiO₂ conditions . In contrast, the propenyloxy group in this compound may lead to allyl oxidation or crosslinking, yielding epoxides or conjugated dienes, as seen in similar allyl-containing compounds .
- Polymerization Potential: The allyl group enables radical-mediated polymerization, a feature absent in alkyl benzoates. This property could be exploited in resin formulations or coatings .
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